5-Cloro-N,2-dihidroxi-benzamida

Descripción general

Descripción

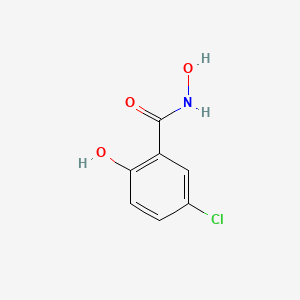

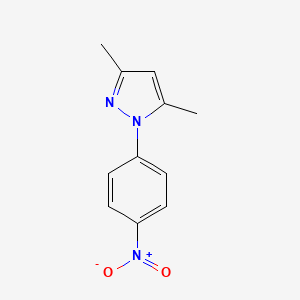

5-Chloro-N,2-dihydroxybenzamide (5-chloro-N,2-DHB) is a synthetic compound with a wide range of applications in the scientific research field. It is a benzamide derivative, which is a type of organic compound that contains an amide group, and is characterized by its unique chemical structure. 5-chloro-N,2-DHB has been used in a variety of scientific experiments, and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Propiedades de Fluorescencia

5-Cloro-N,2-dihidroxi-benzamida es un complejo de metal de transición que exhibe propiedades de fluorescencia . El anillo de piridina en este compuesto puede ser responsable de las propiedades de fluorescencia debido a su capacidad de absorber radiación en el espectro visible .

Afinidad de Unión para Metales Alcalinos

Se ha demostrado que este compuesto se une a metales alcalinos . Esta propiedad puede ser útil en aplicaciones de investigación donde se requiere la detección o eliminación de metales alcalinos.

Afinidad de Unión para Metales Lantánidos

Además de los metales alcalinos, this compound también se une a los metales lantánidos . Esto podría ser beneficioso en el campo de la ciencia de los materiales, donde los lantánidos se usan a menudo.

Afinidad de Unión Más Fuerte para Iones de Potasio (K+)

Entre todos los metales, este compuesto tiene la mayor afinidad de unión para los iones de potasio (K+) . Esta propiedad lo convierte en un candidato potencial para su uso en aplicaciones de detección y medición de iones de potasio.

Enlace de Hidrógeno con Moléculas de Agua

This compound es capaz de formar enlaces de hidrógeno con moléculas de agua . Esta propiedad podría explotarse en la investigación relacionada con la purificación o desalinización del agua.

Emisión de Luz al Interactuar con Otras Moléculas

Este compuesto emite luz cuando interactúa con otras moléculas . La longitud de onda de emisión depende del tipo de molécula con la que interactúa y oscila entre 500 nm y 700 nm . Esta propiedad podría ser útil en el desarrollo de sensores o técnicas de imagen.

Safety and Hazards

The safety data sheet for 5-Chloro-N,2-dihydroxybenzamide advises against dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the chemical from entering drains .

Mecanismo De Acción

Target of Action

5-Chloro-N,2-dihydroxybenzamide is a transition metal complex that exhibits fluorescence properties . It has been shown to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions (K+) .

Mode of Action

The interaction of 5-Chloro-N,2-dihydroxybenzamide with its targets, particularly potassium ions (K+), results in the compound exhibiting fluorescence properties . This compound is also capable of forming hydrogen bonds with water molecules .

Biochemical Pathways

Its ability to bind to alkali metals and lanthanide metals suggests it may influence pathways involving these ions .

Result of Action

The molecular and cellular effects of 5-Chloro-N,2-dihydroxybenzamide’s action are primarily its fluorescence properties . When it interacts with other molecules, 5-Chloro-N,2-dihydroxybenzamide emits light . The emission wavelength is dependent on the type of molecule that it interacts with and ranges from 500 nm to 700 nm .

Action Environment

Given its fluorescence properties, factors such as light exposure and temperature could potentially influence its action .

Análisis Bioquímico

Biochemical Properties

5-Chloro-N,2-dihydroxybenzamide exhibits fluorescence properties and has been shown to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions. This compound is capable of forming hydrogen bonds with water molecules and emits light when it interacts with other molecules. The emission wavelength is dependent on the type of molecule it interacts with and ranges from 500 nm to 700 nm . The pyridine ring in 5-Chloro-N,2-dihydroxybenzamide may be responsible for its fluorescence properties due to its ability to absorb radiation in the visible spectrum .

Cellular Effects

5-Chloro-N,2-dihydroxybenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of 5-Chloro-N,2-dihydroxybenzamide involves its binding interactions with biomolecules. It has been shown to bind to potassium ions and form hydrogen bonds with water molecules . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The fluorescence properties of 5-Chloro-N,2-dihydroxybenzamide also play a role in its molecular mechanism, as it emits light when interacting with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-N,2-dihydroxybenzamide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 5-Chloro-N,2-dihydroxybenzamide remains stable under certain conditions, but its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 5-Chloro-N,2-dihydroxybenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Chloro-N,2-dihydroxybenzamide is effective without causing harm .

Metabolic Pathways

5-Chloro-N,2-dihydroxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of cells, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, 5-Chloro-N,2-dihydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Chloro-N,2-dihydroxybenzamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .

Propiedades

IUPAC Name |

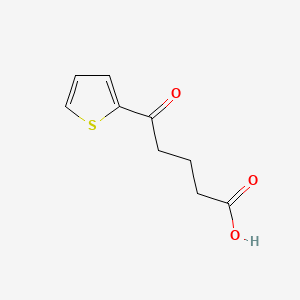

5-chloro-N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCRPRQQPVICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068036 | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37551-43-2 | |

| Record name | 5-Chloro-N,2-dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37551-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037551432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N,2-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)